3,4-二氢萘-1(2H)-酮肟

概述

描述

3,4-Dihydronaphthalen-1(2H)-one oxime is a chemical compound that is part of a broader class of organic compounds known as naphthalenes. These compounds are characterized by a fused two-ring system, which is a structure of considerable interest due to its presence in many natural products and its potential for pharmaceutical applications.

Synthesis Analysis

The synthesis of related naphthalene oximes has been explored in various studies. For instance, novel oximes of 2-aryl-6-methoxy-3,4-dihydronaphthalene were synthesized and evaluated as inhibitors of a specific enzyme involved in steroidogenesis, 17α-hydroxylase-C17,20-lyase (P450 17) . The synthesis involved multiple steps, including palladium-catalyzed coupling, hydrolysis, and condensation reactions, followed by the reaction of hydroxylamine hydrochloride with keto compounds to form the oximes. Another study reported the first total synthesis of a racemic dihydroxy dihydronaphthalen-1(2H)-one derivative, which involved key steps such as dihydroxylation, benzylic oxidation, and prenylation .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide was elucidated, revealing a "twist-boat" conformation in the saturated carbon skeleton and an extensive intermolecular hydrogen bond network . This information is crucial for understanding the reactivity and interaction of these molecules with biological targets.

Chemical Reactions Analysis

The reactivity of dihydronaphthalen-1(2H)-one derivatives in chemical reactions has been explored in the context of synthesizing hybrid polyoxaheterocyclic compounds. For instance, Michael condensation reactions were performed with methylene active compounds to create O-heterocyclic hybrid systems . The study demonstrated the formation of complex structures, including xanthene and chromene systems, and highlighted the influence of reaction conditions on the outcome of the transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3,4-Dihydronaphthalen-1(2H)-one oxime are not detailed in the provided papers, the properties of similar compounds can be inferred. Naphthalene derivatives generally exhibit hydrophobic and hydrophilic regions due to their aromatic and polar functional groups, respectively. These properties affect their solubility, crystallization behavior, and potential interactions with biological molecules .

科学研究应用

合成技术

酮类合成烯酰胺

Zhao等人(2011年)讨论了N-(3,4-二氢萘-1-基)乙酰胺的制备,重点介绍了在合成过程中使用3,4-二氢萘-1(2H)-酮肟。这涉及到各种化合物,如三乙基膦,乙酸酐和α-四氢萘(Zhao et al., 2011)。

Pd催化的一锅法合成

Liu等人(2012年)提出了一种使用Pd[(C6H5)3P]4/AgOAc催化体系合成取代3,4-二氢萘-1(2H)-酮的方法。这个过程以其简单性、温和条件和良好的产率而闻名(Liu et al., 2012)。

化学反应和分析

超电亲活化

Zhu等人(2018年)探讨了1-硝基萘与苯和环己烷在氯化铝存在下的反应。这个反应产生3,4-二氢萘-1(2H)-酮肟,对于理解质子化行为和反应机制是重要的(Zhu et al., 2018)。

对映选择性合成

Honorato等人(2017年)的研究比较了合成3,4-二氢萘-1(2H)-酮α-甲基亚砜化的条件。他们的研究结果有助于理解这类化合物的产率和对映选择性(Honorato等人,2017)。

光氧化还原催化的C-C键断裂

甲基环丙烷和环酮肟提供了通过二氧化硫插入合成2-氰基烷磺酸酯基的3,4-二氢萘-1(2H)-酮的见解。这展示了3,4-二氢萘-1(2H)-酮肟在光氧化还原催化中的应用(Liu et al., 2020)。

生物和医学研究

酶活性抑制剂

Zhuang和Hartmann(1998年)合成了3,4-二氢萘烯酮肟,并将其评估为17α-羟基化酶-C17,20-裂解酶(P450 17)的非甾体抑制剂。这项研究突出了3,4-二氢萘-1(2H)-酮肟衍生物在酶抑制中的潜在生物应用(Zhuang & Hartmann, 1998)。

抗肿瘤化合物的合成

Wang等人(2017年)描述了3,4-二氢萘-1(2H)-酮衍生物的合成,并将其评估为Bcl-2抑制剂,显示出在抗肿瘤活动中的潜力。这表明了3,4-二氢萘-1(2H)-酮肟在癌症研究中的相关性(Wang et al., 2017)。

安全和危害

While specific safety and hazards information for 3,4-Dihydronaphthalen-1(2H)-one oxime is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

Oximes, including 3,4-Dihydronaphthalen-1(2H)-one oxime, are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation. Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Future directions in the use of oximes may include further exploration of these properties and applications.

作用机制

Mode of Action

The mode of action of 3,4-Dihydronaphthalen-1(2H)-one oxime involves a copper-catalyzed annulation-cyanotrifluoromethylation of 1,7-enynes . This reaction proceeds smoothly under mild conditions, providing a rapid and concise access to a wide range of stereodefined (Z)-3,4-dihydronaphthalen-1 (2H)-ones with a quaternary carbon center in generally good yields . The protocol enjoys wide substrate scope regarding 1,7-enynes, high functional group tolerance and complete stereoselectivity .

Action Environment

It’s worth noting that the reaction involving this compound proceeds smoothly under mild conditions .

属性

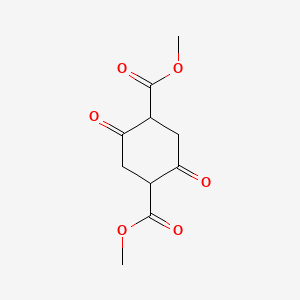

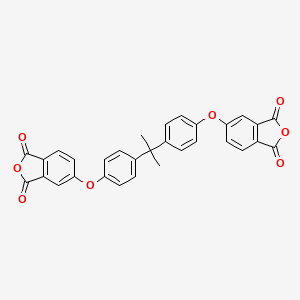

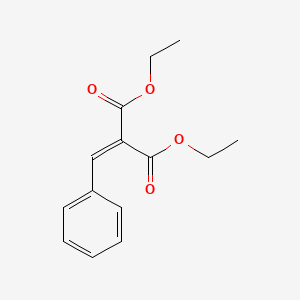

IUPAC Name |

N-(3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,12H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDVQUUMKXZPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=NO)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201275315 | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydronaphthalen-1(2H)-one oxime | |

CAS RN |

3349-64-2 | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3349-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydronaphthalen-1(2H)-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the crystal structure of (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one oxime and does it form any intermolecular interactions?

A1: In the crystal structure of (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one oxime (C11H13NO2), the molecules arrange themselves in pairs to form centrosymmetric dimers. This dimerization is facilitated by intermolecular hydrogen bonds specifically between the O—H group of one molecule and the N atom of its partner molecule [].

Q2: How does the presence of aluminum chloride influence the reactivity of 1-nitronaphthalene, a compound related to 3,4-Dihydronaphthalen-1(2H)-one oxime?

A2: Aluminum chloride acts as a powerful electrophilic activator when interacting with 1-nitronaphthalene. This activation significantly enhances the reactivity of 1-nitronaphthalene, enabling it to readily engage in reactions with both benzene and cyclohexane []. In the presence of benzene, 1-nitronaphthalene undergoes a reaction that leads to the formation of 2,4,4-triphenyl-3,4-dihydronaphthalen-1(2H)-one oxime. On the other hand, when cyclohexane is present, 1-nitronaphthalene undergoes selective reduction, resulting in the production of 5,6,7,8-tetrahydro-1-naphthylamine [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromobenzo[B]thiophene](/img/structure/B1329661.png)